molecular formula C14H17ClN2O2S B6710501 N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6710501
M. Wt: 312.8 g/mol
InChI Key: HTEZNELOIWIBPE-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom, a butyl chain, and an oxazole ring substituted with a methyl group

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-10-8-11(17-19-10)9-14(18)16-7-3-2-4-12-5-6-13(15)20-12/h5-6,8H,2-4,7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEZNELOIWIBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NCCCCC2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene.

    Butylation: The 5-chlorothiophene is then reacted with a butylating agent to introduce the butyl chain.

    Formation of the Oxazole Derivative: Separately, the oxazole ring is synthesized with a methyl substituent at the 5-position.

    Coupling Reaction: The final step involves coupling the butylated thiophene derivative with the oxazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the oxazole ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified oxazole derivatives.

    Substitution: Thiophene derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-bromothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-[4-(5-fluorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-[4-(5-methylthiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-[4-(5-chlorothiophen-2-yl)butyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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